![molecular formula C22H23N5O2 B3011633 4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878720-26-4](/img/no-structure.png)

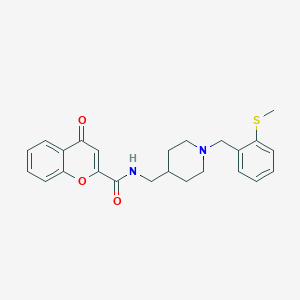

4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anti-Microbial and Anti-Leishmanial Activity

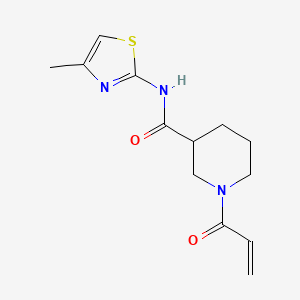

A study synthesizing compounds similar to 4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione revealed potential anti-microbial and anti-leishmanial activities. These compounds were created by condensation of substituted benzaldehydes with imidazole derivatives, showing significant activities against microbial and leishmanial agents (Hussain et al., 2016).

Novel Spiro-Linked Imidazole Derivatives

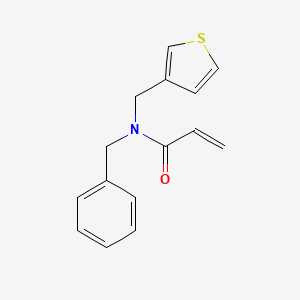

Another research focused on the synthesis of new spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones, which are closely related to the given chemical structure. These compounds were obtained through reactions with isothiocyanates, leading to potentially novel therapeutic agents (Klásek et al., 2010).

Synthesis of Imidazole Derivatives for Biological Activity

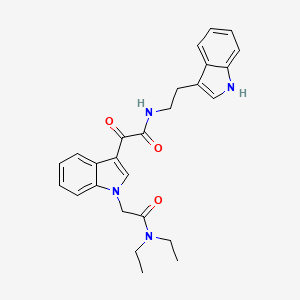

Research on the synthesis of imidazole-isoindoline-1,3-dione derivatives, which are structurally similar to the queried compound, indicated their potential biological activities. These compounds, synthesized through cyclization and coupling processes, exhibited antimicrobial properties against various microbial strains (Sankhe & Chindarkar, 2021).

Development of Vascular Smooth Muscle Cell Proliferation Inhibitors

A series of 2-phenyl-1H-benzo[d]imidazole-4,7-diones, structurally related to the query, were synthesized and evaluated for their inhibitory activity on vascular smooth muscle cell proliferation. Certain derivatives demonstrated potent antiproliferative activity, suggesting potential for therapeutic applications in vascular diseases (Ryu et al., 2008).

Potential Antidepressant and Antianxiety Agents

Compounds structurally similar to the queried chemical showed potential antidepressant and antianxiety activities in preclinical studies. This suggests the relevance of this class of compounds in developing treatments for mental health disorders (Zagórska et al., 2009).

Monoamine Oxidase Inhibitors

A study synthesized a series of imidazole derivatives, showing that they act as inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This points to potential applications in treating neurological and psychiatric conditions (Sasidharan et al., 2018).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione' involves the condensation of 2,6-diaminopurine with 3-phenylpropenal followed by alkylation with propargyl bromide and subsequent cyclization with maleic anhydride.", "Starting Materials": [ "2,6-diaminopurine", "3-phenylpropenal", "propargyl bromide", "maleic anhydride" ], "Reaction": [ "Step 1: Condensation of 2,6-diaminopurine with 3-phenylpropenal in the presence of a suitable condensing agent such as acetic anhydride or trifluoroacetic anhydride to form the intermediate 2-[(E)-3-phenylprop-2-enyl]-6-amino-7H-purin-8-one.", "Step 2: Alkylation of the intermediate with propargyl bromide in the presence of a base such as potassium carbonate or sodium hydride to form the intermediate 2-[(E)-3-phenylprop-2-enyl]-6-prop-2-enyl-7H-purin-8-one.", "Step 3: Cyclization of the intermediate with maleic anhydride in the presence of a suitable catalyst such as p-toluenesulfonic acid or trifluoroacetic acid to form the final product, 4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione." ] } | |

Número CAS |

878720-26-4 |

Fórmula molecular |

C22H23N5O2 |

Peso molecular |

389.459 |

Nombre IUPAC |

4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C22H23N5O2/c1-5-13-25-15(2)16(3)27-18-19(23-21(25)27)24(4)22(29)26(20(18)28)14-9-12-17-10-7-6-8-11-17/h5-12H,1,13-14H2,2-4H3/b12-9+ |

Clave InChI |

NRZMGKIDSLYDIN-FMIVXFBMSA-N |

SMILES |

CC1=C(N2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC=CC4=CC=CC=C4)C)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3011561.png)

![2-methyl-1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B3011562.png)

![4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B3011563.png)

![2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol](/img/structure/B3011566.png)

![2-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-4,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B3011568.png)

![5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3011570.png)

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide](/img/structure/B3011572.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B3011573.png)